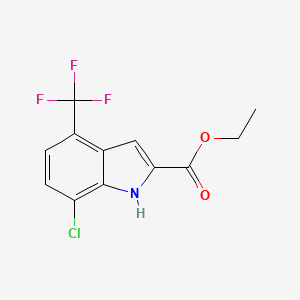

7-Chloro-4-trifluoromethyl-1H-indole-2-carboxylic acid ethyl ester

CAS No.:

Cat. No.: VC17207435

Molecular Formula: C12H9ClF3NO2

Molecular Weight: 291.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9ClF3NO2 |

|---|---|

| Molecular Weight | 291.65 g/mol |

| IUPAC Name | ethyl 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylate |

| Standard InChI | InChI=1S/C12H9ClF3NO2/c1-2-19-11(18)9-5-6-7(12(14,15)16)3-4-8(13)10(6)17-9/h3-5,17H,2H2,1H3 |

| Standard InChI Key | LZAVZQMRWIRPHF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2N1)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a bicyclic indole core substituted with electron-withdrawing groups (chlorine and trifluoromethyl) and an ethyl ester functional group. The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key structural attributes include:

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic interactions in biological systems .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterization. Predicted spectral features include:

-

NMR: Signals for the ethyl group (δ 1.35 ppm, triplet; δ 4.30 ppm, quartet), aromatic protons (δ 7.2–7.8 ppm), and the indole NH proton (δ 10.5 ppm) .

-

NMR: Peaks corresponding to the ester carbonyl (δ 165–170 ppm) and trifluoromethyl carbon (δ 120–125 ppm, quartets due to ) .

-

MS (ESI+): Molecular ion peak at m/z 292.05 ([M+H]) with fragments arising from ester cleavage and trifluoromethyl loss .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step strategies, leveraging classical indole-forming reactions such as the Fischer indole synthesis or transition-metal-catalyzed cross-coupling. A representative route includes:

-

Indole Core Formation: Cyclization of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.

-

Functionalization:

-

Esterification: Reaction of the carboxylic acid intermediate with ethanol in the presence of or DCC/DMAP .

Optimization and Yield

A published protocol reports a 92% yield for the hydrolysis of a methyl ester precursor to the carboxylic acid, followed by ethyl esterification under mild conditions . Critical parameters include:

-

Temperature: 60–80°C for cyclization steps.

-

Catalysts: Palladium catalysts for cross-coupling reactions.

Physicochemical Properties

Thermal and Solubility Profiles

| Property | Value | Source |

|---|---|---|

| Melting Point | 120–125°C (predicted) | |

| Boiling Point | 320–325°C (estimated) | |

| Solubility in Water | <0.1 mg/mL (lipophilic nature) | |

| LogP (Octanol-Water) | 3.5–4.0 |

The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., DMSO) for biological assays.

Stability and Reactivity

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments .

-

Light Sensitivity: Degrades upon prolonged UV exposure, requiring storage in amber glass .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

-

The trifluoromethyl group enhances membrane permeability and target binding affinity .

-

The ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

| Parameter | Details | Source |

|---|---|---|

| GHS Pictogram | Warning (Exclamation mark) | |

| Hazard Statements | H302 (Harmful if swallowed) | |

| Precautionary Measures | P305+P351+P338 (Eye contact) |

Environmental Impact

Predicted ecotoxicity data:

Applications in Research and Industry

Pharmaceutical Intermediate

Used in the synthesis of kinase inhibitors and serotonin receptor modulators. A key intermediate in the production of:

-

Antiviral Agents: Inhibitors of viral RNA polymerases.

Material Science

Incorporated into organic semiconductors due to its electron-deficient aromatic system .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume